2-Thienylmagnesium bromide
Overview
Description
2-Thienylmagnesium bromide is a Grignard reagent . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes. These carbinols can be further dehydrated to form 2-thienyl olefins .
Synthesis Analysis
The synthesis of 2-Thienylmagnesium bromide involves the use of Grignard reagents . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis
The molecular formula of 2-Thienylmagnesium bromide is C4H3BrMgS .Chemical Reactions Analysis
As a Grignard reagent, 2-Thienylmagnesium bromide can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . These carbinols can then be further dehydrated to form 2-thienyl olefins .Physical And Chemical Properties Analysis
The molecular weight of 2-Thienylmagnesium bromide is 187.34 g/mol . It has a topological polar surface area of 25.3 Ų .Scientific Research Applications
Synthesis of Polystyrene Graft Polythiophene
2-Thienylmagnesium bromide is used in the synthesis of polystyrene graft polythiophene (PSt g PTh). This is achieved through a combination of atom transfer radical polymerization (ATRP) and Grignard reaction . The nitrile groups of acrylonitrile units are converted to thiophene groups using a Grignard reaction between 2-thienylmagnesium bromide and nitrile groups to produce a thiophene-functionalized polystyrene macromonomer (ThPStM) .
Synthesis of 1-(2-Thienyl)-Carbinols
2-Thienylmagnesium bromide is a Grignard reagent that can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .
Synthesis of Thienylene Oligomers
Thienylene oligomers, which are used as conducting polymers and as potential OLEDs, can be synthesized using 2-Thienylmagnesium bromide .
Organic Light Emitting Diodes (OLEDs)
Polythiophene, which can be synthesized using 2-Thienylmagnesium bromide, is used in various practical and technological applications such as organic light emitting diodes (OLEDs) .
Thin-Film Field-Effect Transistors (FETs)
Polythiophene, synthesized using 2-Thienylmagnesium bromide, is also used in the production of thin-film field-effect transistors (FETs) .
Polymer Rechargeable Batteries
Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of polymer rechargeable batteries .
Polymeric Solar Cells
Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of polymeric solar cells .
(Bio)Chemical Sensors
Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of (bio)chemical sensors .
Mechanism of Action
Target of Action
2-Thienylmagnesium bromide is a Grignard reagent . Its primary targets are carbonyl compounds, specifically aldehydes . The carbonyl compounds play a crucial role in organic synthesis as they can be converted into a variety of functional groups.
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . In this reaction, the 2-Thienylmagnesium bromide attacks the electrophilic carbon atom of the carbonyl group in aldehydes . This results in the formation of a new carbon-carbon bond, leading to the production of 1-(2-thienyl)-carbinols .
Biochemical Pathways
The Grignard reaction involving 2-Thienylmagnesium bromide affects the biochemical pathway of carbonyl compound conversion . The product, 1-(2-thienyl)-carbinols, can be further dehydrated to form 2-thienyl olefins . These olefins can participate in various other reactions, leading to the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that Grignard reagents, including 2-Thienylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of 2-Thienylmagnesium bromide is the formation of 1-(2-thienyl)-carbinols . These carbinols can be further dehydrated to form 2-thienyl olefins . This transformation is significant in organic synthesis, enabling the creation of complex organic compounds from relatively simple starting materials.
Action Environment
The efficacy and stability of 2-Thienylmagnesium bromide are influenced by environmental factors. It is sensitive to moisture and air, reacting violently with water and may form explosive peroxides . Therefore, it must be handled and stored under anhydrous and inert gas conditions . The reaction temperature can also influence the yield and selectivity of the Grignard reaction .
Safety and Hazards
Future Directions
There is potential for 2-Thienylmagnesium bromide to be used in the synthesis of thiophene-functionalized polystyrene macromonomer (ThPStM), which could be a key intermediate in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh) via a combination of atom transfer radical polymerization (ATRP) and Grignard reaction .
properties
IUPAC Name |
magnesium;2H-thiophen-2-ide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPDOPKPWUNBX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrMgS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5713-61-1 | |
Record name | 2-Thienylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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